

IMP-1710: A Technical Guide for Idiopathic Pulmonary Fibrosis Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Recent research has identified the deubiquitylating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1) as a potential therapeutic target in fibrotic diseases.[1][2][3] This technical guide provides an in-depth overview of IMP-1710, a potent and selective covalent inhibitor of UCHL1, for researchers and drug development professionals. IMP-1710 has demonstrated significant anti-fibrotic activity in cellular models of IPF, highlighting its potential as a valuable research tool and a promising therapeutic candidate.[1][4][5] This document details the mechanism of action of IMP-1710, comprehensive experimental protocols, and key quantitative data to facilitate further investigation into its role in IPF pathogenesis and treatment.

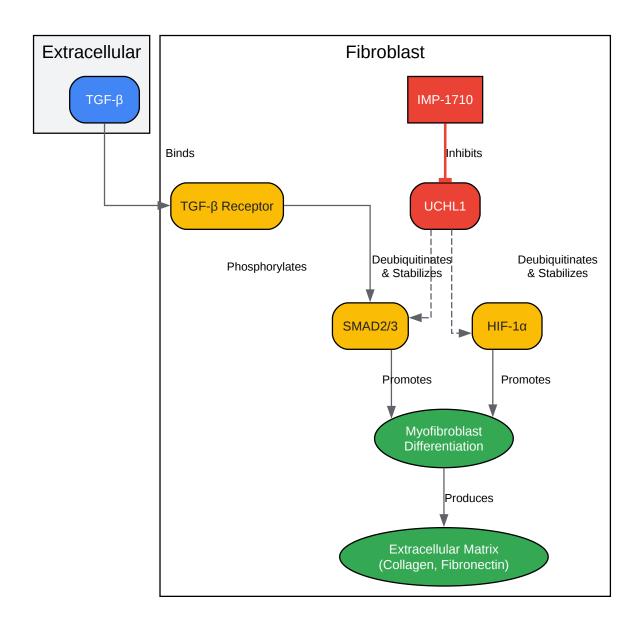
Introduction to IMP-1710

IMP-1710 is a novel, potent, and selective small molecule inhibitor of UCHL1.[1][4] It acts as a covalent inhibitor, stereoselectively labeling the catalytic cysteine residue (Cys90) of UCHL1, thereby blocking its deubiquitylating activity.[1][2] This targeted inhibition of UCHL1 has been shown to suppress pro-fibrotic responses in primary human lung fibroblasts derived from IPF patients.[1] Furthermore, **IMP-1710**'s properties as an activity-based probe make it a valuable tool for chemical proteomics to identify and quantify UCHL1 engagement in intact cells.[1][4]



Mechanism of Action and Signaling Pathway

UCHL1 is a deubiquitylating enzyme that has been implicated in the pathogenesis of fibrosis through its regulation of key signaling pathways. In the context of IPF, the inhibition of UCHL1 by **IMP-1710** has been shown to interfere with the pro-fibrotic signaling cascade. While the complete downstream effects of UCHL1 inhibition are still under investigation, current evidence suggests a role in modulating the Transforming Growth Factor- β (TGF- β) and Hypoxia-Inducible Factor- 1α (HIF- 1α) pathways, both of which are central to the fibrotic process.



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Caption: Proposed signaling pathway of IMP-1710 in IPF.

Quantitative Data

The following tables summarize the key quantitative data for **IMP-1710** based on published studies.

Table 1: In Vitro Potency of IMP-1710

Target	Assay	IC50 (nM)	Reference
UCHL1	Fluorescence Polarization	38	[4][6]
Fibroblast to Myofibroblast Transformation	Cellular Assay	740	[4]

Table 2: Experimental Concentrations of IMP-1710

Experiment	Cell Type	Concentration(s)	Duration	Reference
Inhibition of Fibroblast Transformation	Primary IPF Fibroblasts	1 μΜ	1 hour	[4]
Chemical Proteomics	HEK293 Cells	20, 200 nM	10, 60, 180 minutes	[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Primary Human Lung Fibroblast Culture







This protocol describes the isolation and culture of primary human lung fibroblasts from IPF patient tissue.

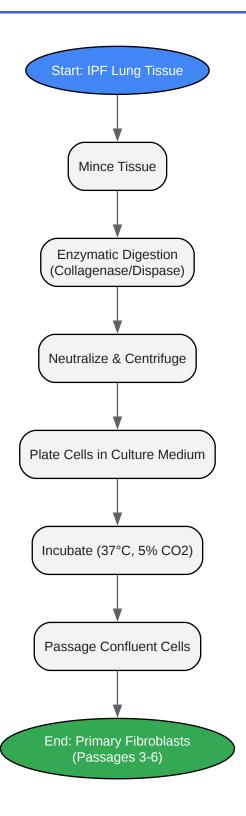
Materials:

- · IPF lung tissue
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Collagenase/Dispase
- Trypsin-EDTA

Protocol:

- Mince fresh IPF lung tissue into small pieces (1-2 mm³).
- Digest the tissue with a solution of Collagenase/Dispase at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the enzyme with DMEM containing 10% FBS.
- Centrifuge the cell suspension and resuspend the pellet in culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
- Plate the cells in a T75 flask and incubate at 37°C in a 5% CO2 incubator.
- Change the medium every 2-3 days.
- Once confluent, passage the fibroblasts using Trypsin-EDTA. Fibroblasts between passages
 3 and 6 are recommended for experiments.





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Caption: Workflow for primary lung fibroblast isolation and culture.



TGF-β-Induced Fibroblast-to-Myofibroblast Differentiation Assay

This assay is used to assess the anti-fibrotic potential of **IMP-1710** by measuring its ability to inhibit the transformation of fibroblasts into myofibroblasts.

Materials:

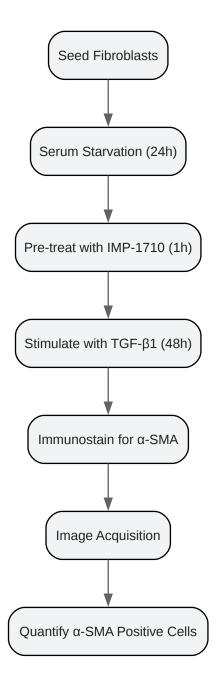
- Primary human lung fibroblasts
- Serum-free DMEM
- Recombinant human TGF-β1
- IMP-1710
- Antibodies for α -smooth muscle actin (α -SMA) and a nuclear stain (e.g., DAPI)
- · Immunofluorescence imaging system

Protocol:

- Seed primary lung fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
- Starve the cells in serum-free DMEM for 24 hours.
- Pre-treat the cells with various concentrations of IMP-1710 (or vehicle control) for 1 hour.
- Stimulate the cells with 5 ng/mL of TGF-β1 for 48 hours to induce myofibroblast differentiation.
- Fix, permeabilize, and block the cells.
- Incubate with primary antibody against α-SMA, followed by a fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.



• Acquire images using a high-content imaging system and quantify the percentage of α -SMA positive cells.



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Caption: Experimental workflow for the myofibroblast differentiation assay.

Chemical Proteomics for Target Engagement







This protocol outlines the use of **IMP-1710** as an activity-based probe to confirm target engagement in a cellular context.

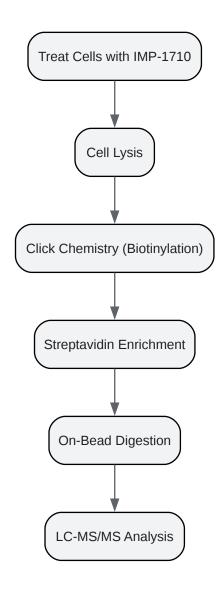
Materials:

- HEK293 cells (or other relevant cell line)
- IMP-1710
- DMSO (vehicle control)
- Lysis buffer
- Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)
- Streptavidin beads
- · Mass spectrometer

Protocol:

- Treat intact cells with **IMP-1710** at the desired concentrations and for the specified durations.
- Lyse the cells and perform a click reaction by adding biotin-azide, copper sulfate, and a ligand (TBTA) to covalently attach biotin to IMP-1710-bound proteins.
- Enrich the biotin-labeled proteins using streptavidin beads.
- Perform on-bead digestion of the enriched proteins (e.g., with trypsin).
- Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were engaged by IMP-1710.





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